molecular formula C6H8F5NO2 B15223578 Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate

Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate

Cat. No.: B15223578
M. Wt: 221.13 g/mol
InChI Key: NYKYXZVHRJGGMM-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate is an organic compound characterized by the presence of a methyl ester group, an amino group, and five fluorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate starting material, which is often a fluorinated precursor.

    Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester. This is usually done by reacting the intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of the starting materials are synthesized and purified.

    Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate for certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Methyl (S)-2-amino-4,4,5,5,5-pentafluoropentanoate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include other fluorinated amino acids and esters, such as Methyl (S)-2-amino-3,3,4,4,4-pentafluorobutanoate and Methyl (S)-2-amino-5,5,6,6,6-pentafluorohexanoate.

Properties

Molecular Formula

C6H8F5NO2

Molecular Weight

221.13 g/mol

IUPAC Name

methyl (2S)-2-amino-4,4,5,5,5-pentafluoropentanoate

InChI

InChI=1S/C6H8F5NO2/c1-14-4(13)3(12)2-5(7,8)6(9,10)11/h3H,2,12H2,1H3/t3-/m0/s1

InChI Key

NYKYXZVHRJGGMM-VKHMYHEASA-N

Isomeric SMILES

COC(=O)[C@H](CC(C(F)(F)F)(F)F)N

Canonical SMILES

COC(=O)C(CC(C(F)(F)F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.